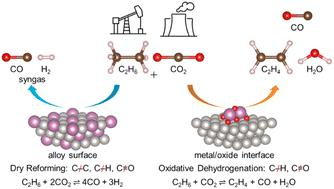Descriptor-based identification of bimetallic-derived catalysts for selective activation of ethane with CO2
EES Catalysis Pub Date: 2022-11-11 DOI: 10.1039/d2ey00051b
Abstract
The selective activation of ethane with CO2 offers a promising strategy to simultaneously reduce the greenhouse gas and upgrade the underutilized ethane to value-added chemicals. Herein, the catalytic reactions of ethane and CO2 over a series of indium (In)-based bimetallic-derived catalysts were investigated by combining catalytic evaluation, in situ characterization and Density Functional Theory (DFT) calculations. The DFT-calculated energetics along the dry reforming of ethane pathway to produce syngas and oxidative dehydrogenation of ethane to produce ethylene were consistent with the trend in experimentally observed selectivity. Combining the results currently collected for In-based bimetallic catalysts with those previously reported for other bimetallic systems, a descriptor-based model was used to scale the ethylene selectivity over a wide range of bimetallic systems. Furthermore, results from the current study enhanced the mechanistic understanding of the importance that the binding strength of the initial reaction intermediates played in controlling the selective activation of ethane with CO2.
Recommended Literature
- [1] What causes the anomalous aggregation in pluronic aqueous solutions?†
- [2] High internal phase emulsions stabilized solely by whey protein isolate-low methoxyl pectin complexes: effect of pH and polymer concentration†
- [3] A fluorescent nanoprobe based on metal-enhanced fluorescence combined with Förster resonance energy transfer for the trace detection of nitrite ions†
- [4] The enzymatic synthesis of lactose caprate using Candida rugosa lipase immobilized into ZIF-8 and investigation of its anticancer applications against K562 leukemia and HeLa cancer cells†
- [5] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [6] Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids
- [7] Pterocladiella capillacea-stabilized silver nanoparticles as a green approach toward antibacterial biomaterials†
- [8] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [9] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [10] Signaling mechanisms of LOV domains: new insights from molecular dynamics studies†
Journal Name:EES Catalysis
Research Products
-
CAS no.: 170230-88-3
-
CAS no.: 10162-82-0









